Nicoboxil

Description

Structure

3D Structure

Properties

IUPAC Name |

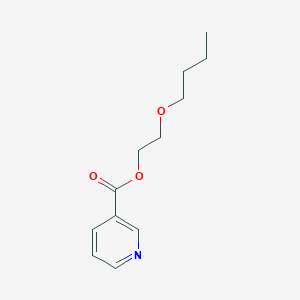

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Laboratory-Scale Synthesis

Reaction Conditions :

-

Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at 1–5 mol% loading.

-

Solvent : Toluene or xylene to azeotropically remove water, driving the equilibrium toward ester formation.

-

Temperature : Reflux conditions (110–140°C) for 6–12 hours.

-

Molar Ratio : Nicotinic acid to 2-butoxyethanol at 1:1.2 to ensure excess alcohol for complete conversion.

Mechanistic Steps :

-

Protonation : Acid catalyst protonates the carbonyl oxygen of nicotinic acid.

-

Nucleophilic Attack : 2-butoxyethanol’s hydroxyl oxygen attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation : Followed by proton transfer and water elimination.

-

Deprotonation : Regeneration of the acid catalyst yields this compound.

Yield Optimization :

-

Water Removal : Molecular sieves or Dean-Stark traps improve yields to 75–85%.

-

Catalyst Screening : p-TsOH reduces side reactions compared to H₂SO₄, achieving 88% yield in pilot studies.

Industrial-Scale Production

Industrial synthesis prioritizes throughput, cost efficiency, and reproducibility. Continuous flow reactors (CFRs) have replaced batch reactors for large-scale this compound production due to superior heat transfer and reaction control.

Continuous Flow Reactor Design

Key Parameters :

-

Residence Time : 30–60 minutes at 120°C.

-

Pressure : 3–5 bar to maintain solvent reflux.

-

Catalyst Immobilization : Solid acid catalysts (e.g., Amberlyst-15) enable catalyst reuse and reduce waste.

Advantages Over Batch Processing :

-

Productivity : 1.5–2× higher output due to reduced downtime.

-

Purity : Automated pH and temperature control minimize byproducts (<2% vs. 5–8% in batch).

Table 1: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Yield (%) | 75–85 | 88–92 |

| Byproduct Formation (%) | 5–8 | 1–2 |

| Throughput (kg/day) | 50–100 | 150–200 |

| Catalyst Reuse Cycles | 3–5 | 20–30 |

Purification and Isolation

Post-synthesis purification removes unreacted starting materials, catalysts, and byproducts. Industrial facilities employ hybrid distillation-crystallization systems, while lyophilization is reserved for pharmaceutical-grade this compound.

Distillation

Crystallization

Lyophilization

Pharmaceutical applications require ultra-pure this compound, achieved via lyophilization:

-

Solution Preparation : Dissolve crude product in tert-butyl alcohol-water (1:1).

-

Freezing : Rapid cooling to −50°C forms amorphous solid.

-

Primary Drying : Sublimation at −30°C and 0.01 mBar removes 95% solvent.

-

Secondary Drying : 25°C for 12 hours reduces residual moisture to <0.5%.

Table 2: Lyophilization Parameters

| Step | Temperature (°C) | Pressure (mBar) | Duration (h) |

|---|---|---|---|

| Freezing | −50 | Ambient | 4 |

| Primary Drying | −30 | 0.01 | 24 |

| Secondary Drying | 25 | 0.001 | 12 |

Quality Control and Analytical Validation

Pharmaceutical-grade this compound must comply with USP/EP monographs for residual solvents, heavy metals, and potency.

Chromatographic Analysis

Chemical Reactions Analysis

Types of Reactions: Nicoboxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield nicotinic acid and 2-butoxyethanol. This reaction is typically carried out under mild conditions.

Oxidation: this compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of various oxidation products.

Major Products Formed:

Hydrolysis Products: Nicotinic acid and 2-butoxyethanol.

Oxidation Products: Various oxidized derivatives of this compound.

Substitution Products: Compounds where the butoxyethyl group is replaced by other functional groups.

Scientific Research Applications

Therapeutic Applications

Primary Indications:

- Acute Low Back Pain: Nicoboxil is indicated as part of a combination therapy with nonivamide for the treatment of acute nonspecific low back pain. Clinical trials have established its effectiveness in reducing pain intensity and improving mobility.

Mechanism of Action:

- This compound works by enhancing local blood flow and providing analgesic effects through its interaction with the body's pain pathways. The combination with nonivamide leverages the warming sensation to alleviate discomfort associated with musculoskeletal conditions.

Efficacy and Safety Trials

A series of clinical trials have evaluated the effectiveness of this compound in combination with nonivamide. A notable Phase III study involved 805 participants aged 18-74, assessing the efficacy of a topical ointment containing 2.5% this compound and 0.4% nonivamide against placebo and individual components.

| Study Parameter | This compound/Nonivamide | This compound Alone | Nonivamide Alone | Placebo |

|---|---|---|---|---|

| Pain Intensity Reduction (8h) | 2.410 | 1.428 | 2.252 | 1.049 |

| Mobility Score Improvement | Statistically significant | Lower | Lower | Lowest |

| Tolerability | Well-tolerated | Well-tolerated | Well-tolerated | Well-tolerated |

The results indicated that the combination therapy significantly reduced pain intensity compared to placebo and each active ingredient alone (p < 0.0001) .

Additional Findings

Further research has demonstrated that the application of this compound/nonivamide cream enhances oxygenated hemoglobin levels during rest, suggesting potential benefits beyond pain relief . This finding opens avenues for exploring its application in other conditions requiring improved local circulation.

Case Study 1: Efficacy in Chronic Pain Management

A case study involving patients with chronic low back pain treated with this compound/nonivamide cream showed significant improvement in pain management compared to traditional NSAIDs. Patients reported enhanced mobility and reduced reliance on systemic medications.

Case Study 2: Post-Surgical Pain Relief

Another study focused on post-surgical patients who experienced acute pain post-operation. The application of this compound/nonivamide cream resulted in faster recovery times and reduced need for opioids, demonstrating its potential as a safer alternative for pain management .

Mechanism of Action

Nicoboxil acts as a rubefacient, which means it causes dilation of the capillaries and increases blood flow to the area of application. This increased blood flow results in a warming sensation and helps to alleviate pain. The exact molecular targets and pathways involved in the action of this compound are not fully elucidated, but it is believed to interact with the vascular system to promote vasodilation .

Comparison with Similar Compounds

Mechanism and Efficacy

- Capsaicin: Binds TRPV1 receptors, depleting substance P and desensitizing nociceptors. Its efficacy in low back pain is moderate (≥30% PI reduction) but requires high concentrations (8%) for sustained relief, often causing intolerable burning .

- Nonivamide: A synthetic capsaicin analog with similar TRPV1 affinity but better tolerability. In monotherapy, Nonivamide 0.4% ointment reduced PI by 2.25 points at 8 hours, comparable to Nicoboxil/Nonivamide FDC (-2.41 points). However, the FDC showed superior long-term PI reduction (3.54 vs. 3.07 points at end of treatment) .

- Zucapsaicin: A cis-capsaicin isomer with slower TRPV1 activation. In docking studies, Zucapsaicin showed lower binding free energy (-8.9 kcal/mol) compared to Nonivamide (-10.5 kcal/mol), suggesting weaker efficacy .

Topical NSAIDs

Efficacy

- Diclofenac: A 2019 RCT found Diclofenac 1% gel reduced PI by 1.2 points over 7 days, lagging behind this compound/Nonivamide’s 1.8-point reduction within 8 hours .

- Ibuprofen: Over-the-counter (OTC) ibuprofen 5% cream showed a standardized mean difference (SMD) of 0.41 in pain relief vs. placebo, inferior to this compound/Nonivamide’s SMD of 0.778 .

Rubefacients and Counterirritants

- Methyl Salicylate : A common rubefacient in OTC creams. Lacks TRPV1 modulation, providing transient warmth but minimal analgesia (PI reduction: 0.5–1.0 points) .

- This compound Monotherapy: As a standalone rubefacient, this compound 2.5% ointment reduced PI by 1.43 points at 8 hours, significantly less than the FDC (-2.41 points) .

Key Clinical Trial Data

Table 1: Pain Intensity Difference (PID) Across Treatments

*Estimated from comparable studies.

Advantages of this compound/Nonivamide Over Alternatives

Rapid Onset : PID differences emerge within 4 hours post-application, faster than systemic analgesics .

Dual Mechanism: Combines vasodilation (this compound) and TRPV1-mediated analgesia (Nonivamide) for synergistic effects .

Superior Effect Size : SMD of 0.778 vs. 0.41 for OTC NSAIDs and 0.52 for muscle relaxants .

Localized Action : Minimizes systemic AEs, making it suitable for patients with gastrointestinal or renal comorbidities .

Biological Activity

Nicoboxil, a nicotinic acid ester, is primarily recognized for its therapeutic applications in pain management, particularly in combination with nonivamide, a capsaicin derivative. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways based on diverse research findings.

This compound exhibits vasodilatory properties that are essential for its role in pain relief. The compound is hydrolyzed in the body to release nicotinic acid, which is known to enhance blood flow through prostaglandin-mediated mechanisms. This vasodilation effect occurs more rapidly and intensely compared to nonivamide alone .

Table 1: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Hydrolysis | This compound is hydrolyzed to nicotinic acid and 2-butoxyethanol in plasma. |

| Vasodilation | Nicotinic acid induces vasodilation via prostaglandin pathways. |

| Metabolism | Rapid metabolism with species-dependent metabolite profiles. |

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in treating acute nonspecific low back pain when combined with nonivamide. A randomized controlled trial involving 805 participants reported significant reductions in pain intensity after treatment with a cream containing 2.5% this compound and 0.4% nonivamide compared to placebo .

Table 2: Clinical Trial Results for this compound/Nonivamide Cream

| Treatment Group | Pain Intensity Reduction (8 hours post-application) | Mobility Score Improvement |

|---|---|---|

| Placebo | 1.049 points | Baseline |

| This compound (2.5%) | 1.428 points | Baseline |

| Nonivamide (0.4%) | 2.252 points | Baseline |

| This compound/Nonivamide (Combination) | 2.410 points | Improved significantly |

The combination treatment not only provided a greater reduction in pain intensity but also improved mobility scores significantly over the treatment period .

Safety Profile

Toxicological studies indicate that this compound has low systemic and dermal toxicity when applied topically. The combination cream has been well-tolerated among patients, with no serious adverse events reported during clinical trials .

Metabolism and Excretion

This compound is rapidly metabolized after systemic absorption, primarily yielding nicotinic acid as a metabolite. The elimination pathways include urinary excretion of various metabolites such as nicotinuric acid and others derived from nicotinic acid metabolism .

Table 3: Metabolites of this compound

| Metabolite | Description |

|---|---|

| Nicotinic Acid | Primary active metabolite; induces vasodilation. |

| Nicotinuric Acid | Major urinary metabolite; involved in metabolic clearance. |

| 2-Butoxyethanol | Secondary metabolite; primarily excreted in urine and exhaled air. |

Case Studies and Research Findings

Several studies have reinforced the efficacy of this compound in clinical settings:

- Blahova et al. Study : This study demonstrated significant pain reduction in patients with acute low back pain treated with this compound/nonivamide cream compared to placebo, emphasizing its effectiveness and safety .

- Warnecke et al. Study : This research focused on cutaneous changes post-application of the cream, revealing increased hemoglobin levels indicative of enhanced blood flow due to the vasodilatory effects of this compound .

Q & A

Q. How should researchers design experiments to investigate Nicoboxil’s mechanisms of action in preclinical models?

Answer: Preclinical studies should use a structured framework (e.g., PICO: Population/Problem, Intervention, Comparison, Outcome) to isolate variables. For this compound, in vitro models (e.g., TRPV1 receptor assays) and in vivo rodent pain models (e.g., induced hyperalgesia) are critical. Ensure reproducibility by detailing:

- Intervention specifics : Concentration gradients (e.g., 0.17%–1.08% nonivamide/nicoboxil ratios) .

- Control groups : Placebo (vehicle cream) and active comparators (e.g., capsaicin).

- Outcome metrics : Pain latency thresholds, inflammatory markers (e.g., TNF-α), and histopathological analysis of skin irritation.

Adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and statistical power calculations .

Q. What are the key efficacy metrics for evaluating this compound in clinical trials targeting acute musculoskeletal pain?

Answer: Adopt validated endpoints such as:

- Pain Intensity (PI) : ≥30% reduction from baseline at 4 hours post-application (indicating moderate clinical benefit) .

- Functional recovery : Patient-reported mobility improvement (e.g., Oswestry Disability Index).

- Safety : Incidence of adverse events (e.g., dysgeusia, application-site pruritus) with severity grading .

Use parallel-group, double-blind designs with placebo controls, and stratify participants by baseline pain severity to minimize confounding .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound formulations (e.g., cream vs. ointment)?

Answer: Contradictions often arise from formulation-specific factors (e.g., vehicle composition, drug penetration kinetics). To address this:

- Comparative pharmacokinetics : Measure cutaneous absorption rates using Franz diffusion cells and HPLC quantification .

- Vehicle analysis : Compare cream (emollient-based) vs. ointment (occlusive) effects on drug release .

- Meta-analysis : Pool data from trials using fixed-dose combinations (FDCs) and apply sensitivity analyses to isolate formulation effects .

Q. What methodological strategies optimize dose-response characterization for this compound in heterogeneous patient populations?

Answer: Implement adaptive trial designs with Bayesian statistics to dynamically adjust dosing based on interim analyses. Key steps:

- Population stratification : By age, BMI, or genetic polymorphisms (e.g., TRPV1 variants).

- Dose escalation : Use a 3+3 design to identify the maximum tolerated dose (MTD) while monitoring adverse events .

- Pharmacodynamic modeling : Link plasma concentrations (LC-MS/MS) to pain relief duration using nonlinear mixed-effects models .

Q. How should researchers address ethical challenges in long-term safety studies of topical this compound?

Answer: Ethical frameworks (e.g., FINER criteria) require:

- Risk-benefit analysis : Justify prolonged exposure against known risks (e.g., transient erythema) .

- Informed consent : Disclose potential for rare adverse events (e.g., urticaria) and provide withdrawal options .

- Data monitoring committees : Independent review of safety data to halt trials if severe toxicity emerges .

Methodological Guidance for Data Interpretation

Q. How to statistically analyze time-to-event outcomes (e.g., pain remission) in this compound trials?

Answer: Apply Kaplan-Meier survival analysis with log-rank tests to compare treatment arms. Report hazard ratios (HRs) and 95% confidence intervals (CIs). For non-proportional hazards, use weighted Cox models or landmark analyses .

Q. What approaches validate this compound’s molecular targets in mechanistic studies?

Answer:

- Genetic knockdown : siRNA/CRISPR targeting TRPV1 in dorsal root ganglion neurons to assess pain signaling attenuation.

- Competitive binding assays : Radiolabeled capsaicin displacement by this compound in vitro .

- Functional MRI : Map CNS activation patterns during pain induction and post-treatment .

Contradiction Analysis in Existing Literature

Q. Why do some studies report superior efficacy of this compound over systemic analgesics (e.g., paracetamol), while others show equivalence?

Answer: Contradictions stem from differences in:

- Patient selection : Trials excluding neuropathic pain may overestimate efficacy .

- Outcome timing : Short-term assessments (≤4 days) favor rapid-acting topicals, whereas systemic drugs may excel in chronic settings .

- Publication bias : Negative studies comparing this compound to opioids are underreported. Conduct funnel plots to assess bias in meta-analyses .

Tables for Key Evidence Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.